molecular formula C9H12N4OS2 B14749377 Theophylline, 8-ethylthio-6-thio- CAS No. 4791-35-9

Theophylline, 8-ethylthio-6-thio-

Cat. No.: B14749377
CAS No.: 4791-35-9
M. Wt: 256.4 g/mol
InChI Key: NNACXOPYOMXSRW-UHFFFAOYSA-N
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Description

Theophylline, 8-ethylthio-6-thio-, is a chemical compound with the molecular formula C9H12N4OS2. It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of ethylthio and thio groups to the theophylline structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-ethylthio-6-thio-, involves several steps. One common method includes the reaction of theophylline with ethylthiol and sulfur under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The process involves the substitution of hydrogen atoms in the theophylline molecule with ethylthio and thio groups .

Industrial Production Methods

Industrial production of Theophylline, 8-ethylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-ethylthio-6-thio-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Theophylline, 8-ethylthio-6-thio-. These products have distinct chemical and pharmacological properties, making them valuable in research and development .

Scientific Research Applications

Theophylline, 8-ethylthio-6-thio-, has a wide range of scientific research applications:

Mechanism of Action

Theophylline, 8-ethylthio-6-thio-, exerts its effects through several mechanisms:

    Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP in cells.

    Adenosine Receptor Blockade: The compound blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.

    Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other theophylline derivatives such as:

Uniqueness

Theophylline, 8-ethylthio-6-thio-, is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of ethylthio and thio groups enhances its efficacy and selectivity compared to other theophylline derivatives .

Properties

CAS No.

4791-35-9

Molecular Formula

C9H12N4OS2

Molecular Weight

256.4 g/mol

IUPAC Name

8-ethylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C9H12N4OS2/c1-4-16-8-10-5-6(11-8)12(2)9(14)13(3)7(5)15/h4H2,1-3H3,(H,10,11)

InChI Key

NNACXOPYOMXSRW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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